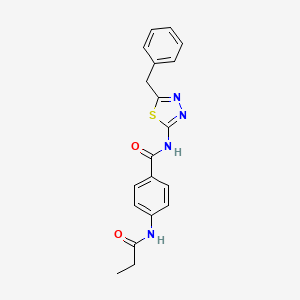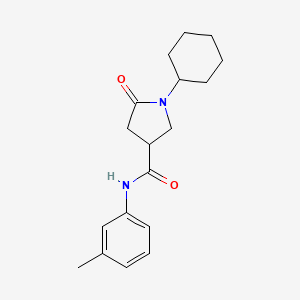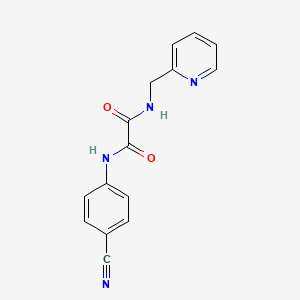![molecular formula C16H15N3O4 B4394136 methyl 2-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)benzoate](/img/structure/B4394136.png)
methyl 2-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)benzoate
説明
Methyl 2-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)benzoate, also known as MPOAA, is a chemical compound that has been the subject of much scientific research in recent years. This compound has been found to have a range of potential applications in various fields, including medicine, biochemistry, and pharmacology. In
科学的研究の応用
Methyl 2-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)benzoate has a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. methyl 2-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)benzoate has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, methyl 2-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)benzoate has been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes methyl 2-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)benzoate a promising candidate for the development of new cancer therapies.
作用機序
The mechanism of action of methyl 2-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)benzoate is not yet fully understood. However, it is believed that methyl 2-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)benzoate inhibits the activity of enzymes that are involved in the growth and proliferation of cancer cells. Specifically, methyl 2-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)benzoate has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. By inhibiting the activity of HDACs, methyl 2-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)benzoate may be able to disrupt the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
In addition to its potential applications in cancer treatment, methyl 2-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)benzoate has also been found to have other biochemical and physiological effects. For example, methyl 2-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)benzoate has been shown to have anti-inflammatory properties, which may make it a useful treatment for inflammatory diseases such as arthritis. In addition, methyl 2-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)benzoate has been found to have neuroprotective effects, which may make it a useful treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One advantage of using methyl 2-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)benzoate in lab experiments is its relatively simple synthesis method. This makes it easy to produce large quantities of the compound for use in experiments. In addition, methyl 2-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)benzoate has been found to be relatively stable, which makes it easier to work with in the lab.
One limitation of using methyl 2-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)benzoate in lab experiments is its potential toxicity. While methyl 2-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)benzoate has been found to be relatively non-toxic to normal cells, it can be toxic to cancer cells at high concentrations. This means that careful dosing is required when using methyl 2-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)benzoate in lab experiments.
将来の方向性
There are many potential future directions for research on methyl 2-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)benzoate. One area of research is the development of new cancer therapies based on methyl 2-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)benzoate. Researchers may also investigate the potential use of methyl 2-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)benzoate in the treatment of other diseases, such as inflammatory and neurodegenerative diseases. In addition, researchers may explore the mechanism of action of methyl 2-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)benzoate in more detail, in order to better understand how it works and how it can be optimized for use in various applications.
Conclusion
Methyl 2-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)benzoate, or methyl 2-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)benzoate, is a chemical compound that has a range of potential applications in scientific research. Its simple synthesis method, stability, and potential anti-cancer properties make it a promising candidate for the development of new cancer therapies. In addition, its anti-inflammatory and neuroprotective properties suggest that it may have applications in the treatment of other diseases as well. With further research, methyl 2-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)benzoate may prove to be a valuable tool in the fight against cancer and other diseases.
特性
IUPAC Name |
methyl 2-[[2-oxo-2-(pyridin-2-ylmethylamino)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-23-16(22)12-7-2-3-8-13(12)19-15(21)14(20)18-10-11-6-4-5-9-17-11/h2-9H,10H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBVPBJESSYXER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C(=O)NCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-fluoro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B4394056.png)

![4-(1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4394065.png)
![2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4394071.png)
![methyl 2-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate](/img/structure/B4394078.png)



![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-cyclopropylalaninamide](/img/structure/B4394114.png)


![ethyl 4-[3-ethoxy-4-(2-propyn-1-yloxy)phenyl]-2-oxo-6-propyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4394120.png)

